4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide
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Overview
Description
4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide is a chemical compound with the molecular formula C10H10N2O2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-4,5-dihydroisoxazole with a carboxamide derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid amide
- 3-Phenyl-5-carbamido-isoxalin
- 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Comparison: Compared to similar compounds, 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide is unique due to its specific structural features and the resulting biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,11,13) |
InChI Key |
VPYZWWRTQYPRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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